molecular formula C10H10N2O2 B13090553 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione

Cat. No.: B13090553
M. Wt: 190.20 g/mol
InChI Key: AJKSLWJCLDTTRE-UHFFFAOYSA-N
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Description

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a pyrimidine ring attached to a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrimidine derivatives with cyclohexane-1,3-dione in the presence of a base or acid catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione is unique due to its combination of a pyrimidine ring with a cyclohexane-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-pyrimidin-5-ylcyclohexane-1,3-dione

InChI

InChI=1S/C10H10N2O2/c13-9-1-7(2-10(14)3-9)8-4-11-6-12-5-8/h4-7H,1-3H2

InChI Key

AJKSLWJCLDTTRE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CN=CN=C2

Origin of Product

United States

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